For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Tributyl Citrate (B86180) from Citric Acid and n-Butanol
Tributyl citrate (TBC) is a non-toxic, biodegradable plasticizer recognized as a safe alternative to phthalates.[1] It is widely used in sensitive applications such as food packaging, medical devices, children's toys, and pharmaceuticals, where high purity is essential.[1][2] TBC is synthesized through the esterification of citric acid with n-butanol.[3][4][5] This guide provides a comprehensive technical overview of the synthesis process, detailing experimental protocols, comparing various catalytic systems, and outlining the purification process.
The synthesis of TBC is a reversible reaction that involves the esterification of the three carboxyl groups of citric acid with n-butanol.[5][6] The reaction is typically catalyzed by an acid and driven to completion by removing the water produced during the reaction.[5]
Core Experimental Protocol
The synthesis of tributyl citrate is generally performed in a batch reactor. The following protocol is a synthesis of methodologies reported in the literature.
Apparatus:
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A three-necked round-bottom flask serves as the reactor.
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A condenser, often fitted with a Dean-Stark trap or a similar water knockout vessel, is used to remove water from the reaction mixture.[3]
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A mechanical or magnetic stirrer ensures proper mixing of the reactants.[3]
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A heating mantle or oil bath is used to control the reaction temperature.
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A temperature monitoring device.
General Experimental Procedure:
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Charging the Reactor: Citric acid and an excess of n-butanol are added to the three-necked flask.[3] The molar ratio of n-butanol to citric acid is a critical parameter, typically ranging from 3.5:1 to 5.5:1 to shift the equilibrium towards the product side.[7][8][9]
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Catalyst Addition: The chosen acid catalyst is added to the mixture. The amount of catalyst varies depending on its activity, typically ranging from 0.5% to 11% of the total reactant weight.[3][8]
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Esterification Reaction: The mixture is heated to the desired reaction temperature, generally between 110°C and 150°C, while being stirred continuously.[3] The water produced during the esterification is continuously removed via azeotropic distillation with n-butanol and collected in the water separator. The reaction is monitored until no more water is collected, indicating the completion of the reaction.[8]
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Post-Reaction Work-up and Purification:
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Catalyst Removal: If a solid catalyst is used, it is removed by filtration.[8] For liquid catalysts, a neutralization step is required.
-
Neutralization: The crude product is washed with an alkaline solution, such as sodium carbonate (Na₂CO₃), to neutralize any remaining acid catalyst and unreacted citric acid.[10][11][12]
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Washing: The organic layer is then washed with water to remove residual salts and other water-soluble impurities.[1][11]
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Distillation: Excess n-butanol is recovered by distillation.[8] To obtain high-purity tributyl citrate, the product is then subjected to vacuum distillation to separate it from byproducts and residual reactants.[1][11][12]
-
Decolorization: If necessary, the final product can be decolorized by treating it with activated carbon followed by filtration.[10][11][13]
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Comparative Analysis of Catalytic Systems
The choice of catalyst is crucial for the efficiency of tributyl citrate synthesis. While traditional mineral acids like sulfuric acid are effective, environmental concerns and difficulties in separation have led to the development of various alternative catalysts.[9] The following table summarizes the performance of different catalysts under their respective optimal conditions as reported in various studies.
| Catalyst | Molar Ratio (n-butanol:Citric Acid) | Catalyst Loading | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reference |
| Carbon-based solid acid | 4.5:1 | 3.0 g per mol citric acid | Not Specified | 4 | 99.1 (Yield) | |
| Phosphotungstic acid | 4.0:1 | 3% of total mass | 150 | 3.5 | 97.96 (Yield) | |
| 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate (B86663) (Acidic Ionic Liquid) | Not Specified | Not Specified | Not Specified | Not Specified | 97 (Conversion) | [7] |
| SO₄²⁻/ZrO₂–TiO₂ (4:1) | 5:1 | 1 wt% | 120 | 4 | 95.1 (Conversion) | [3][4] |
| Preyssler Acid (H₁₄[NaP₅W₃₀O₁₁₀]) | 3.5:1 | 2% of citric acid mass | Not Specified | 6 | 95.2 (Yield) | [7][9] |
| Cerium-doped mesoporous MCM-41 | 5.0:1 | 5% of citric acid mass | 140 | 7 | 91.2 (Yield) | |
| Strong acidic resin | 5.5:1 | 11% of citric acid mass | 130 | 4 | 91.08 (Yield) | |
| p-Toluenesulfonic acid | 1:1 to 5:1 (mass ratio) | 0.5% - 1.0% of citric acid mass | 120-130 | Not Specified | Not Specified | [13] |
| Polypyrrolyl solid acid | 3.5:1 to 5.0:1 | 0.5% - 2.0% of total raw material weight | Not Specified | Not Specified | 98.1 - 99.8 (Yield) | [8] |
Visualizing the Process and Relationships
To better illustrate the synthesis of tributyl citrate, the following diagrams outline the chemical pathway, experimental workflow, and the interplay of key reaction parameters.
Caption: Stepwise esterification of citric acid with n-butanol.
Caption: General experimental workflow for TBC synthesis and purification.
Caption: Influence of key parameters on reaction outcomes in TBC synthesis.
Conclusion
The synthesis of tributyl citrate from citric acid and n-butanol is a well-established esterification process where reaction conditions and catalyst selection are paramount for achieving high yields and purity. The data indicates that solid acid catalysts, such as carbon-based solid acids and certain metallic oxides, offer excellent yields (up to 99.1%) and the significant advantage of easier separation and reusability, aligning with the principles of green chemistry. The optimization of parameters, including maintaining an excess molar ratio of n-butanol to citric acid and operating within a temperature range of 120-150°C, is critical for maximizing conversion. A thorough purification process involving neutralization, washing, and vacuum distillation is essential to meet the stringent purity requirements for TBC's use in regulated industries.
References
- 1. High Purity Tributyl Citrate (TBC) - Supplier & Comprehensive Guide [integratechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of tributyl citrate plasticizer via esterification reaction using SO42−/ZrO2–TiO2 as catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104529774B - The preparation method of a kind of tributyl citrate - Google Patents [patents.google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. CN104478716A - Synthesis process of tributyl citrate plasticizer - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CN101353305B - The synthetic method of high-purity acetyl tributyl citrate - Google Patents [patents.google.com]
